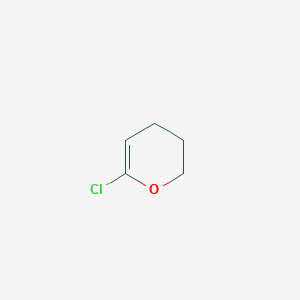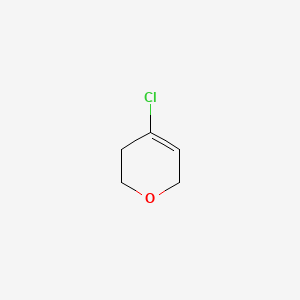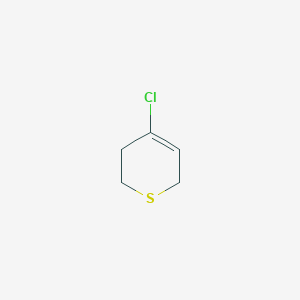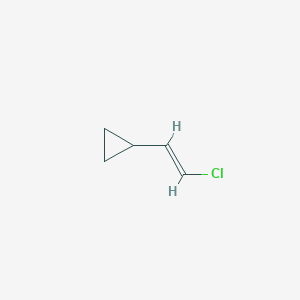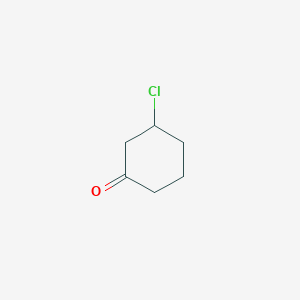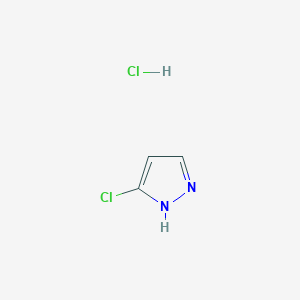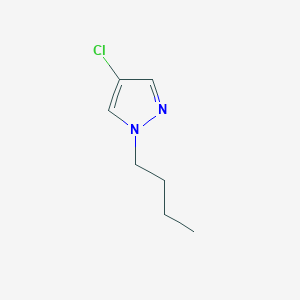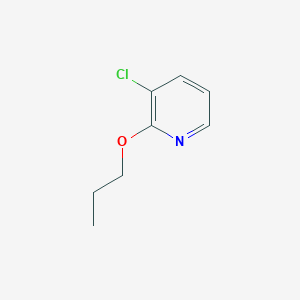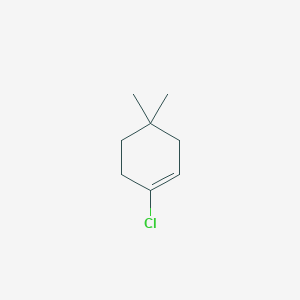
1-Chloro-4,4-dimethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,4-dimethylcyclohex-1-ene is a chemical compound that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with a chlorine atom and two methyl groups attached to the first carbon atom. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the chlorination of 4,4-dimethylcyclohex-1-ene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,4-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexenes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form 4,4-dimethylcyclohex-1-ene by removing the chlorine atom and a hydrogen atom from an adjacent carbon.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium hydroxide or ammonia, and the reactions are often carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are commonly used, and the reactions are conducted at elevated temperatures to facilitate the elimination process.
Major Products:
Substitution Reactions: Products include various substituted cyclohexenes depending on the nucleophile used.
Elimination Reactions: The major product is 4,4-dimethylcyclohex-1-ene.
Scientific Research Applications
1-Chloro-4,4-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-4,4-dimethylcyclohex-1-ene involves its reactivity with various nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This facilitates substitution and elimination reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
4,4-Dimethylcyclohex-1-ene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1,4-dimethylcyclohexane: Has a similar structure but with the chlorine atom at a different position, leading to different reactivity and properties.
Uniqueness: 1-Chloro-4,4-dimethylcyclohex-1-ene is unique due to the presence of the chlorine atom at the first carbon, which significantly influences its chemical behavior and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-chloro-4,4-dimethylcyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl/c1-8(2)5-3-7(9)4-6-8/h3H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQUDBAMGLAMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
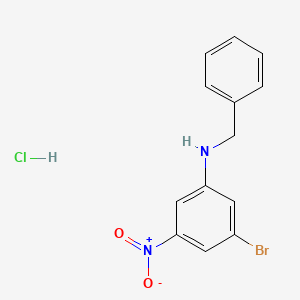
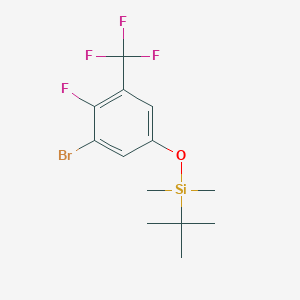
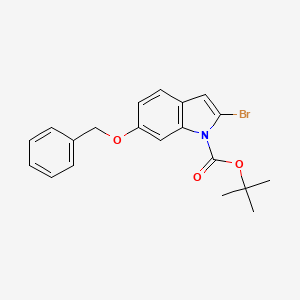
![4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8029219.png)
![4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8029223.png)
